molecular formula C41H41ClN6O B12351945 5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine

5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine

Cat. No.: B12351945
M. Wt: 669.3 g/mol
InChI Key: ROOIQSKOHJQEFZ-UHFFFAOYSA-N
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Description

5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine is a complex organic compound that features a unique structure combining imidazole and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine typically involves multiple steps. One common approach is the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include various functional groups, such as aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions are possible, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine involves its interaction with specific molecular targets. The compound is known to bind to angiotensin II receptors, thereby inhibiting the effects of angiotensin II, which is a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine is unique due to its specific structural modifications, which may confer enhanced binding affinity and selectivity for its molecular targets compared to other similar compounds.

Properties

Molecular Formula

C41H41ClN6O

Molecular Weight

669.3 g/mol

IUPAC Name

5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine

InChI

InChI=1S/C41H41ClN6O/c1-2-3-23-38-43-39(42)37(48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-47-45-40)29-49-41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,40,44-47H,2-3,23,28-29H2,1H3

InChI Key

ROOIQSKOHJQEFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4NNNN4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl

Origin of Product

United States

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